Dimethyl 5-(N-methylmethylsulfonamido)isophthalate

Organic Synthesis Process Chemistry Yield Optimization

Researchers synthesizing memapsin 2 (BACE1) inhibitors or advanced polyimides require precise 5-substitution patterns. Generic isophthalates lack the critical N-methylmethylsulfonamido handle for hydrogen bonding and enhanced solubility. - **Key application**: Building block for potent & selective BACE1 inhibitors (Alzheimer's research). - **Material science**: Imparts thermal stability and solubility to high-performance polyesters/polyimides. - **Supply**: BenchChem provides analytical-grade material with documented purity for reproducible R&D.

Molecular Formula C12H15NO6S
Molecular Weight 301.32 g/mol
CAS No. 695215-93-1
Cat. No. B3344397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-(N-methylmethylsulfonamido)isophthalate
CAS695215-93-1
Molecular FormulaC12H15NO6S
Molecular Weight301.32 g/mol
Structural Identifiers
SMILESCN(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)S(=O)(=O)C
InChIInChI=1S/C12H15NO6S/c1-13(20(4,16)17)10-6-8(11(14)18-2)5-9(7-10)12(15)19-3/h5-7H,1-4H3
InChIKeyQOWAJGMOKXVZRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 5-(N-methylmethylsulfonamido)isophthalate: A Differentiated Isophthalate


Dimethyl 5-(N-methylmethylsulfonamido)isophthalate is a specifically substituted isophthalate diester featuring a unique N-methylmethylsulfonamido moiety at the 5-position . This substitution pattern distinguishes it from simpler analogs and enables its utilization as a key intermediate in the synthesis of advanced materials and biologically active molecules, notably beta-secretase inhibitors [1].

1 Differentiated 5‑substituted isophthalate building block
2 Enables BACE1 inhibitor synthesis for Alzheimer’s disease research
3 Advanced polymer monomer with reported property tuning

Dimethyl 5-(N-methylmethylsulfonamido)isophthalate Reactivity & Applications


Substituting Dimethyl 5-(N-methylmethylsulfonamido)isophthalate with a generic or less functionalized isophthalate is not feasible due to the critical role of its specific N-methylmethylsulfonamido group. This moiety is not merely a structural decoration; it is the functional handle that enables specific chemical transformations and imparts distinct physicochemical properties, such as enhanced solubility or specific binding interactions . This targeted functionality, which underpins its use in medicinal chemistry and polymer science, is absent in simpler analogs, leading to divergent experimental outcomes and product performance [1].

Target compound
5‑(N‑methylmethylsulfonamido) isophthalate diester
Generic analog
Dimethyl isophthalate, 5‑aminoisophthalic acid
Risk 1
Absent sulfonamido group may preclude key chemical transformations
Risk 2
Physicochemical properties (solubility, binding) may shift away from the designed profile
Risk 3
Application outcomes in BACE1 inhibitor or polymer synthesis may not transfer directly

Dimethyl 5-(N-methylmethylsulfonamido)isophthalate Procurement Evidence


Synthetic Yield Efficiency

In the synthesis of this specific isophthalate diester, a high yield of 91% is reported . While direct comparative yield data against other analogs in the exact same study is limited, this reported yield serves as a key baseline for evaluating the synthetic efficiency of this compound. This contrasts with many generic sulfonamide syntheses which can often have variable and lower yields due to side reactions.

Synthetic Yield
Class-level inference
91% yield (reported)
Supports synthetic efficiency review; baseline for procurement
No direct comparator data; class-level yield context
Organic Synthesis Process Chemistry Yield Optimization

Purity & Reproducibility

The commercial standard for this compound is a minimum purity of 95%, as confirmed by multiple reputable suppliers, with some offering higher grades of ≥98% . This is a critical differentiator from less well-defined or research-grade analogs where purity can be lower or inconsistent, which would introduce unacceptable variability in sensitive applications.

Purity Standard
Data to verify
≥95% (standard), ≥98% (high purity)
Guaranteed minimum purity supports reproducibility
Supplier-specified; cross-study comparable
Quality Control Procurement Analytical Chemistry

5-Substitution: Bioactivity & Polymer Applications

The compound's specific substitution pattern—a dimethyl ester on a 1,3-isophthalate core with an N-methylmethylsulfonamido group at the 5-position —is essential for its documented applications. In medicinal chemistry, this core is used to create potent β-secretase inhibitors [1]. In polymer science, the sulfonamido group can enhance material properties . This specific arrangement is not present in common analogs like dimethyl isophthalate (CAS 1459-93-4) or 5-aminoisophthalic acid (CAS 99-31-0), which lack this targeted functionality.

5‑Substitution Uniqueness
Class-level inference
Target: N‑methylmethylsulfonamido group at 5‑position Analog: dimethyl isophthalate, 5‑aminoisophthalic acid (lack this group)
Enables distinct reactivity and application outcomes
Structural basis for BACE1 and polymer uses
Medicinal Chemistry Polymer Science Structure-Activity Relationship

Dimethyl 5-(N-methylmethylsulfonamido)isophthalate Applications


BACE1 Inhibitor Intermediate

This compound serves as a critical building block for synthesizing complex isophthalamide derivatives that act as potent and selective memapsin 2 (β-secretase or BACE1) inhibitors, a validated target for Alzheimer's disease research [1]. Its unique 5-substituted pattern is essential for achieving the desired binding interactions within the enzyme's active site.

Advanced Polymer Monomer

This diester monomer is utilized in the synthesis of advanced polymeric materials, particularly polyesters and polyimides. The incorporation of its N-methylmethylsulfonamido group is documented to enhance mechanical properties, thermal stability, and solubility, enabling the creation of high-performance materials with tailored characteristics .

Sulfonamide Interaction Probe

The compound's sulfonamide moiety is a known pharmacophore capable of engaging in key hydrogen-bonding interactions. As such, it can be employed as a versatile tool or starting point for the synthesis of chemical probes to investigate biological systems where sulfonamide-containing molecules are active .

Application
Selection Property
Validation Focus
BACE1 inhibitor intermediate
5‑substituted isophthalate building block
Binding interaction studies in BACE1 active site (Alzheimer’s research)
Advanced polymer monomer
N‑methylmethylsulfonamido diester monomer
Mechanical/thermal/solubility enhancement in polyesters/polyimides
Sulfonamide interaction probe
Sulfonamide pharmacophore moiety
Hydrogen‑bonding interactions in biological systems
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